3-(Methylamino)benzonitrile
Overview
Description
3-(Methylamino)benzonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of benzonitrile, where a methylamino group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
From Benzonitrile: One common method involves the reaction of benzonitrile with methylamine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
From Benzaldehyde: Another method involves the conversion of benzaldehyde to benzonitrile, followed by the introduction of the methylamino group. This can be achieved through a series of steps, including the formation of an intermediate benzaldoxime, which is then dehydrated to form benzonitrile. The final step involves the reaction with methylamine.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of benzonitrile in the presence of methylamine is a preferred method. This process is efficient and can be scaled up for large-scale production.
Green Synthesis: Recent advancements have introduced green synthesis methods using ionic liquids as catalysts. .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives such as nitro compounds.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methylamino group
Scientific Research Applications
3-(Methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, it is used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Methylamino)benzonitrile involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways .
Comparison with Similar Compounds
3-Aminobenzonitrile: Similar structure but lacks the methyl group.
3-(Dimethylamino)benzonitrile: Contains an additional methyl group on the amino nitrogen.
4-(Methylamino)benzonitrile: The methylamino group is positioned at the para position instead of the meta position.
Uniqueness:
Position of Substituents: The meta position of the methylamino group in 3-(Methylamino)benzonitrile provides unique reactivity and properties compared to its para and ortho counterparts.
Reactivity: The presence of the methylamino group enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(methylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUKBAAILMFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591012 | |
Record name | 3-(Methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-52-7 | |
Record name | 3-(Methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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